molecular formula C18H18BrN3S B14403065 1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole CAS No. 89442-56-8

1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole

Cat. No.: B14403065
CAS No.: 89442-56-8
M. Wt: 388.3 g/mol
InChI Key: JNVUCUZXLCGDCE-UHFFFAOYSA-N
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Description

1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triazole ring and bromophenyl group are key structural elements that contribute to its activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl, sulfanyl, and triazole moieties makes this compound particularly interesting for various applications.

Properties

CAS No.

89442-56-8

Molecular Formula

C18H18BrN3S

Molecular Weight

388.3 g/mol

IUPAC Name

1-[1-(4-bromophenyl)sulfanyl-2-methyl-2-phenylpropyl]-1,2,4-triazole

InChI

InChI=1S/C18H18BrN3S/c1-18(2,14-6-4-3-5-7-14)17(22-13-20-12-21-22)23-16-10-8-15(19)9-11-16/h3-13,17H,1-2H3

InChI Key

JNVUCUZXLCGDCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(N2C=NC=N2)SC3=CC=C(C=C3)Br

Origin of Product

United States

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